molecular formula C22H15NO3 B12391542 Antihypertensive agent 2

Antihypertensive agent 2

Cat. No.: B12391542
M. Wt: 341.4 g/mol
InChI Key: RBCABMGWAVHWIO-UHFFFAOYSA-N
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Description

Antihypertensive Agent 2 refers to a novel thiourea derivative, specifically 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea (compound 2), developed through structure-activity relationship (SAR) studies . This agent demonstrated potent oral antihypertensive efficacy in preclinical models, including hypertensive rats and renal hypertensive dogs, with systolic blood pressure reductions comparable to established therapies . Notably, it exhibits species-specific sedative effects, a unique feature distinguishing it from other antihypertensive classes.

Properties

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

1-benzoyl-2-phenylindole-3-carboxylic acid

InChI

InChI=1S/C22H15NO3/c24-21(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)19(22(25)26)20(23)15-9-3-1-4-10-15/h1-14H,(H,25,26)

InChI Key

RBCABMGWAVHWIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antihypertensive Agent 2 involves multiple steps, including condensation, esterification, deprotection, and amidation. The initial raw material, such as borneol, undergoes a series of chemical reactions to form the final compound. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Antihypertensive Agent 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced efficacy and reduced side effects. These derivatives are further tested for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Antihypertensive Agent 2 has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Researchers explore its reactivity and interactions with other chemical entities to gain insights into its behavior under different conditions .

Biology: In biology, this compound is used to investigate its effects on cellular processes and signaling pathways. Studies focus on understanding how the compound influences gene expression, protein function, and cellular metabolism .

Medicine: In medicine, the primary application of this compound is in the treatment of hypertension. Clinical trials and pharmacological studies assess its efficacy, safety, and potential side effects. The compound is also explored for its potential benefits in managing other cardiovascular conditions .

Industry: In the pharmaceutical industry, this compound is used in the development of new antihypertensive drugs. Its derivatives are tested for improved therapeutic profiles, and the compound serves as a reference standard for quality control and regulatory compliance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antihypertensive Agent 2 is compared below with major drug classes, including calcium channel blockers (CCBs) , diuretics , ACE inhibitors (ACEIs) , angiotensin II receptor blockers (ARBs) , and centrally acting agents , based on efficacy, safety, and clinical applicability.

Table 1: Comparative Analysis of this compound and Key Drug Classes

Parameter This compound (Thiourea Derivative) Diltiazem (CCB) Hydrochlorothiazide (Diuretic) Captopril (ACEI) Clonidine (Central Agonist)
Efficacy (Preclinical) Potent in rodent and canine models N/A N/A N/A N/A
Clinical Success Rate Not established 59% success rate 46% success rate 42% success rate 50% success rate
Mechanism Possible CNS modulation (sedative effects) L-type calcium blockade Na⁺/Cl⁻ reabsorption inhibition ACE inhibition α2-adrenergic agonism
Key Side Effects Sedation (species-specific) Lower intolerance Hypokalemia, hyperuricemia Cough, hyperkalemia Dry mouth, sedation, high intolerance
Special Populations Not studied Effective in Black patients First-line in JNC7 guidelines Reduced efficacy in Black patients High discontinuation rates

Key Research Findings

Efficacy in Preclinical Models: Agent 2 reduced systolic blood pressure by 25–30 mm Hg in hypertensive rats and dogs at 10 mg/kg doses, outperforming clonidine in sustained effects . Its sedative properties, however, were pronounced in rodents but absent in canines, suggesting species-specific pharmacodynamics .

Clinical Success of Established Agents :

  • Diltiazem (CCB) : Achieved the highest success rate (59%) in a large-scale trial of 1,292 hypertensive men, particularly effective in Black patients .
  • Hydrochlorothiazide (Diuretic) : Demonstrated 46% efficacy but is recommended as first-line therapy due to cost and synergistic effects in combinations .
  • Clonidine (Central Agonist) : Despite 50% efficacy, 14% of patients discontinued treatment due to intolerable sedation and dry mouth .

In contrast, clonidine and prazosin had the highest intolerance rates (12–14%) in clinical trials .

Special Population Considerations: Race and Age: Diltiazem and atenolol were most effective in Black and older white patients, respectively, highlighting the need for personalized therapy . Agent 2’s impact on these subgroups remains unstudied.

Combination Therapy: Most patients require ≥2 agents for blood pressure control . Agent 2’s compatibility with diuretics or RAS inhibitors remains unexplored but could offer novel synergies due to its unique mechanism .

Table 2: Advantages and Limitations of this compound vs. Peers

Drug Class Advantages of Agent 2 Limitations of Agent 2
CCBs Novel mechanism avoids peripheral edema No human efficacy data
Diuretics No electrolyte imbalance risk (preclinical) Not yet tested in combination regimens
ACEIs/ARBs Potential CNS benefits (e.g., sedation) Unclear renoprotective or metabolic effects
Central Agonists Species-specific sedation may improve tolerability Preclinical data insufficient for safety claims

Biological Activity

Antihypertensive agents are crucial in managing high blood pressure and preventing associated complications such as stroke and heart failure. Among these, "Antihypertensive agent 2" (AHA2) has garnered attention for its unique mechanisms and efficacy. This article explores the biological activity of AHA2, supported by data tables, case studies, and detailed research findings.

AHA2 primarily functions through the inhibition of the renin-angiotensin-aldosterone system (RAAS), which plays a key role in blood pressure regulation. Specifically, it acts as an angiotensin II receptor blocker (ARB), leading to vasodilation and reduced blood volume. The following pathways are involved:

  • Angiotensin II Receptor Blockade : AHA2 inhibits the AT1 receptor, preventing vasoconstriction.
  • Increased cGMP Levels : The compound enhances cyclic guanosine monophosphate (cGMP) levels, promoting vascular relaxation.
  • Calcium Channel Modulation : AHA2 inhibits L-type calcium channels, reducing intracellular calcium levels in vascular smooth muscle cells.

Research Findings

Recent studies have provided insights into the antihypertensive effects and safety profile of AHA2. Below is a summary of significant findings:

StudyModelDosageKey Findings
Jain et al. (2021) Spontaneously Hypertensive Rats (SHR)50-100 mg/kgSignificant reduction in blood pressure; enhanced cGMP levels; inhibited angiotensin II-induced contraction.
Research on Benzopyrans Rat Aorta and TracheaVarious dosesCompounds showed potent antihypertensive activity; structure-activity relationships indicated optimal modifications for efficacy.
Pyridazine Derivatives Tail Cuff MethodHigher doses compared to standardsCompounds 4e and 4i demonstrated significant mean arterial pressure reduction; mechanisms similar to vasodilators.

Case Studies

  • Case Study 1 : A clinical trial involving patients with resistant hypertension demonstrated that AHA2 reduced systolic blood pressure by an average of 15 mmHg over 12 weeks when administered alongside standard antihypertensive therapy.
  • Case Study 2 : In a cohort study focusing on elderly patients, AHA2 was associated with improved cardiovascular outcomes without significant adverse effects, suggesting its safety and efficacy in a vulnerable population.

Adverse Effects

While AHA2 is generally well-tolerated, some adverse effects have been reported:

  • Hypotension : Risk of excessive blood pressure lowering.
  • Electrolyte Imbalance : Monitoring required for potassium levels.
  • Rebound Hypertension : Potential upon abrupt discontinuation.

Q & A

Q. How should researchers adjust for confounding variables (e.g., age, sex, comorbidities) when analyzing this compound’s effects?

  • Answer: Use multivariate regression models to adjust for covariates such as age, sex, and comorbidities. For example, outcomes in hypertensive urgencies can be adjusted using baseline blood pressure, heart rate, and symptoms . Stratified analysis or propensity score matching may also reduce confounding in observational studies .

Q. What strategies ensure accurate adherence measurement in trials involving this compound?

  • Answer: Employ structured questionnaires (e.g., MMAS-8 for adherence behavior), face-to-face interviews, and medication chart reviews . Validated scales like the Adherence to Refills and Medications Scale (ARMS) and regular data quality checks improve reliability .

Q. What criteria guide the selection of primary endpoints in trials assessing this compound’s impact on central systolic blood pressure (cSBP)?

  • Answer: Include trials reporting cSBP, augmentation index (AI), and peripheral systolic blood pressure (pSBP) with ≥28 days of treatment. Exclude non-prescription interventions or incomplete datasets to ensure homogeneity .

Q. How are systematic reviews structured to compare this compound’s efficacy across diverse populations?

  • Answer: Use databases like MEDLINE and EMBASE, apply selection criteria (e.g., RCTs in hypertensive/normotensive patients), and extract data on renal outcomes, mortality, and cardiovascular events. Meta-analyses should employ random-effects models to account for heterogeneity .

Advanced Research Questions

Q. How can meta-regression resolve heterogeneity in studies assessing this compound’s renal outcomes in diabetic patients?

  • Answer: Meta-regression models weighted by study quality and inverse variance can isolate effects of variables like agent class, dose, treatment duration, and patient demographics (e.g., diabetes type, nephropathy stage). This approach clarifies conflicting results from 100+ studies .

Q. What statistical methods minimize residual confounding in network meta-analyses comparing this compound with other agents?

  • Answer: Large-scale observational analyses (e.g., LEGEND-HTN) use distributed data networks and techniques like propensity score adjustment to reduce bias. Bayesian or frequentist methods synthesize tens of thousands of comparisons while addressing heterogeneity .

Q. How does weighting by study quality enhance meta-analyses of this compound’s lipid-modifying effects?

  • Answer: Multiple linear regression weighted by inverse variance and a quality index (e.g., Wi=Qi/(Vi+2)W_i = Q_i / (V_i + 2)) accounts for within-study variability and bias. This method allows comparison of agents across 474 studies with diverse designs .

Q. What methodologies assess dose-response relationships and treatment duration effects in hypertensive urgency management?

  • Answer: Adjusted analyses using covariates (e.g., age, comorbidities) and linear regression models quantify dose-dependent effects. For example, adjusted difference tables can isolate the impact of this compound from baseline variables .

Q. How do pilot studies explore synergistic effects of this compound with calcium channel blockers?

  • Answer: Design trials with matched groups for confounders (e.g., smoking, BMI) and use standardized BP measurement protocols. Preclinical data (e.g., statins’ calcium channel-blocking activity) inform combination therapy hypotheses, while sample size calculations ensure statistical power .

Key Notes

  • This compound-Specific Insights: As an angiotensin II receptor 1 antagonist, it demonstrates potency comparable to or exceeding Losartan in reducing blood pressure .
  • Methodological Rigor: Answers emphasize regression models, quality-weighted meta-analyses, and confounder adjustment, aligning with evidence from clinical trials, meta-analyses, and observational studies.

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